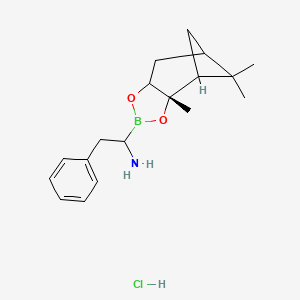

(R)-BoroPhe-(+)-Pinanediol-hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-BoroPhe-(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative. It is a compound of interest in various fields of chemistry and biology due to its unique structure and reactivity. The compound consists of a boronic acid moiety attached to a phenylalanine derivative, with a pinanediol group providing chiral stability. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-BoroPhe-(+)-Pinanediol-hydrochloride typically involves the following steps:

Formation of the Boronic Acid Derivative: The initial step involves the reaction of phenylalanine with boronic acid under controlled conditions to form the boronic acid derivative.

Chiral Stabilization: The pinanediol group is introduced to provide chiral stability. This step often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Hydrochloride Salt Formation: The final step involves the conversion of the compound into its hydrochloride salt form, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of ®-BoroPhe-(+)-Pinanediol-hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the synthesis of the boronic acid derivative and its subsequent conversion to the pinanediol-stabilized form.

Purification: The compound is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-BoroPhe-(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The compound can undergo reduction reactions to form borohydrides.

Substitution: The phenylalanine derivative can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, borohydrides, and substituted phenylalanine derivatives.

Scientific Research Applications

®-BoroPhe-(+)-Pinanediol-hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biological systems.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-BoroPhe-(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The pinanediol group provides chiral stability, ensuring that the compound maintains its stereochemistry during interactions.

Comparison with Similar Compounds

Similar Compounds

(S)-BoroPhe-(+)-Pinanediol-hydrochloride: The enantiomer of ®-BoroPhe-(+)-Pinanediol-hydrochloride, with similar chemical properties but different biological activity.

Phenylboronic Acid: A simpler boronic acid derivative without the chiral stabilization provided by the pinanediol group.

Bortezomib: A boronic acid-containing drug used in cancer therapy, which also forms reversible covalent bonds with its targets.

Uniqueness

®-BoroPhe-(+)-Pinanediol-hydrochloride is unique due to its combination of a boronic acid moiety with a chiral pinanediol group, providing both reactivity and chiral stability. This makes it particularly useful in applications requiring specific stereochemistry and reactivity.

Biological Activity

(R)-BoroPhe-(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative that has garnered attention in both organic synthesis and biological research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanism of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula: C18H27BClNO2

- Molecular Weight: 335.7 g/mol

- Structure: The compound features a boron atom linked to a phenyl group and a pinanediol moiety, which enhances its solubility and stability in biological environments.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with specific functional groups on enzymes. The boronic acid moiety allows it to act as an effective inhibitor of serine proteases, such as leukocyte elastase and chymotrypsin. The interaction mechanism involves the formation of enzyme-inhibitor complexes that exhibit slow-binding inhibition characteristics, which is distinctive compared to traditional competitive inhibitors .

Biological Activity

- Enzyme Inhibition:

- This compound has demonstrated significant inhibitory effects on various enzymes at nanomolar concentrations (0.10-20 nM). Notably, it has been shown to inhibit:

- Protein-Protein Interactions:

- The compound can be incorporated into peptides to study protein-protein interactions. Its ability to mimic natural substrates allows researchers to investigate the role of specific enzymes in various biological processes.

Study on Serine Protease Inhibition

A detailed study explored the inhibition kinetics of this compound on chymotrypsin. The results indicated that the compound does not follow a simple competitive inhibition model but instead demonstrates a more complex kinetic profile, suggesting the formation of stable enzyme-inhibitor complexes over time .

Application in Cancer Research

Research has also highlighted the potential use of this compound in therapeutic strategies such as boron neutron capture therapy for cancer treatment. Its ability to selectively inhibit enzymes involved in tumor progression presents opportunities for developing targeted cancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-BoroPhe-(+)-Pinanediol | C18H27BClNO2 | Enantiomeric variant with different activity |

| (R)-BoroLeu-(+)-Pinanediol | C15H29BClNO | Contains leucine instead of phenylalanine |

| Phenylboronic Acid | C6H7BO2 | Simpler structure without chiral protection |

This table illustrates how variations in structure can influence the biological activity and application potential of boronic acid derivatives.

Properties

Molecular Formula |

C18H27BClNO2 |

|---|---|

Molecular Weight |

335.7 g/mol |

IUPAC Name |

2-phenyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |

InChI |

InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13?,14?,15?,16?,18-;/m0./s1 |

InChI Key |

CXRPMGWYFYLFMY-ZPOWAQIBSA-N |

Isomeric SMILES |

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC4=CC=CC=C4)N.Cl |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.